4-Tert-butyl-3'-fluorobenzophenone
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Overview
Description
4-Tert-butyl-3’-fluorobenzophenone is an organic compound . It is related to 4-tert-butylphenol, which is a white solid with a distinct phenolic odor .
Molecular Structure Analysis
The molecular structure of 4-Tert-butyl-3’-fluorobenzophenone can be found in various chemical databases .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Tert-butyl-3’-fluorobenzophenone can be found in various chemical databases .Scientific Research Applications
Polymer Research
4-Tert-butyl-3'-fluorobenzophenone derivatives have been utilized in polymer research, particularly in the development of high molecular weight poly(arylene ether ketone)s containing pendant tertiary butyl groups. These polymers are investigated for their physical, thermal, mechanical, and adhesion properties (Yıldız et al., 2007). Additionally, similar compounds like 5-tert-butyl-1,3-bis(4-fluorobenzoyl)benzene have been synthesized for the preparation of various poly(arylene ether ketone)s, again focusing on their structural effects on the properties of these polymers (Yıldız et al., 2001).
Magnetism in Rare-Earth Metals
In the field of magnetism, the compound has been used in the synthesis of Schiff-base proligands, which are then combined with rare-earth metals like lanthanides to form compounds with varying metal arrangements. These compounds have been studied for their magnetic properties, including weak ferromagnetic and antiferromagnetic interactions (Yadav et al., 2015).
Organoboron Compound Research
In organoboron chemistry, derivatives of this compound have been used to synthesize new fluorescent molecular rotors. These compounds have been characterized for their viscosity and thermochromism properties, as well as their potential for bioimaging and cytotoxicity studies (Ibarra-Rodrı Guez et al., 2017).
Synthesis of Complex Molecular Structures
Compounds like this compound play a critical role in the synthesis of complex molecular structures, including cyclic and multicyclic poly(ether ketone)s, which are analyzed for their molecular weights and potential applications (Kricheldorf et al., 2003).
Mechanism of Action
Target of Action
Compounds like 4-Tert-butyl-3’-fluorobenzophenone often target specific enzymes or receptors in the body. For example, many phenolic compounds interact with enzymes involved in oxidative stress responses .
Mode of Action
The mode of action of such compounds can involve various mechanisms, such as free radical reactions or nucleophilic substitutions .
Biochemical Pathways
These compounds can affect various biochemical pathways. For instance, they might influence the pathways involved in oxidative stress, inflammation, or cellular signaling .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like 4-Tert-butyl-3’-fluorobenzophenone would depend on its chemical structure and the specific biological systems it interacts with. Factors such as solubility, stability, and molecular size can influence these properties .
Result of Action
The molecular and cellular effects of such a compound would depend on its specific targets and mode of action. It might influence cellular functions, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound like 4-Tert-butyl-3’-fluorobenzophenone .
Properties
IUPAC Name |
(4-tert-butylphenyl)-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCZCTICFVDNHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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